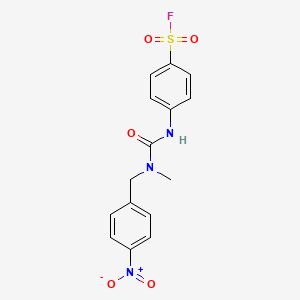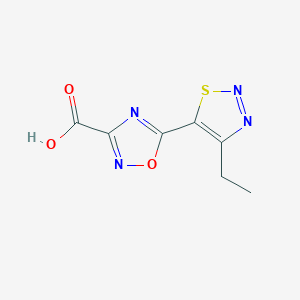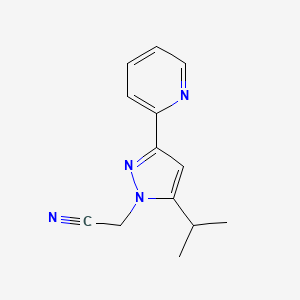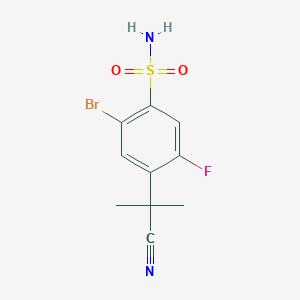
2-Isocyanato-3-(trifluoromethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isocyanato-3-(trifluoromethoxy)aniline is an organic compound that features both an isocyanate group and a trifluoromethoxy group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyanato-3-(trifluoromethoxy)aniline typically involves the reaction of 3-(trifluoromethoxy)aniline with phosgene or its derivatives under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene . The process involves the formation of an intermediate carbamoyl chloride, which subsequently undergoes cyclization to form the isocyanate group.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to minimize human error and enhance safety. The final product is typically purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Isocyanato-3-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Oxidation and Reduction: The trifluoromethoxy group can participate in oxidation reactions, although these are less common due to the stability of the trifluoromethoxy group.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form heterocyclic compounds under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and bases such as sodium hydroxide. Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound include ureas, carbamates, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Isocyanato-3-(trifluoromethoxy)aniline has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-Isocyanato-3-(trifluoromethoxy)aniline exerts its effects involves the interaction of the isocyanate group with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins and other macromolecules, potentially altering their function . The trifluoromethoxy group can influence the compound’s overall reactivity and stability, making it a valuable moiety in drug design .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethoxy)aniline: Lacks the isocyanate group but shares the trifluoromethoxy moiety.
2-Isocyanatoaniline: Contains the isocyanate group but lacks the trifluoromethoxy group.
2-Isocyanato-4-(trifluoromethoxy)aniline: Similar structure but with the trifluoromethoxy group in a different position.
Uniqueness
2-Isocyanato-3-(trifluoromethoxy)aniline is unique due to the presence of both the isocyanate and trifluoromethoxy groups on the same molecule. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H5F3N2O2 |
|---|---|
Molecular Weight |
218.13 g/mol |
IUPAC Name |
2-isocyanato-3-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C8H5F3N2O2/c9-8(10,11)15-6-3-1-2-5(12)7(6)13-4-14/h1-3H,12H2 |
InChI Key |
LBMXCXFEKNIWAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)N=C=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



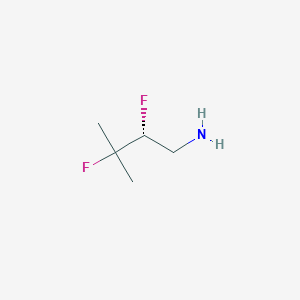
![[(2-phenyl-1H-indol-3-yl)sulfanyl]methanimidamide](/img/structure/B13345273.png)
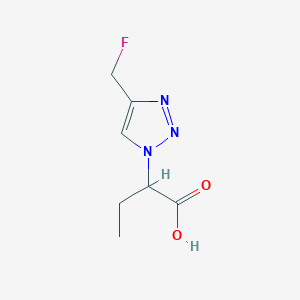
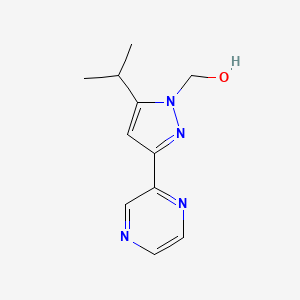

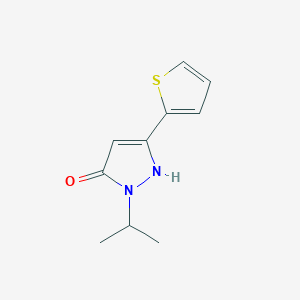
![2-Oxa-7-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13345305.png)
![(5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B13345309.png)
